5,5'-Diamino-3,3'-bis-1,2,4-triazole
Overview
Description
5,5'-Diamino-3,3'-bis-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest in organic and medicinal chemistry due to its potential pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole typically involves the intramolecular cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another common method is the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require harsh reaction conditions and multi-step processes, which can be challenging in terms of selectivity and purification .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of microwave irradiation to enhance reaction efficiency and reduce reaction times . The choice of starting materials and reaction conditions can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5'-Diamino-3,3'-bis-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5,5'-Diamino-3,3'-bis-1,2,4-triazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,5'-Diamino-3,3'-bis-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt various biochemical pathways, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1H-1,2,4-triazole
- 5-amino-1H-1,2,4-triazole
- 4-amino-1H-1,2,4-triazole
Uniqueness
5,5'-Diamino-3,3'-bis-1,2,4-triazole is unique due to its dual triazole structure, which provides enhanced stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-(3-amino-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N8/c5-3-7-1(9-11-3)2-8-4(6)12-10-2/h(H3,5,7,9,11)(H3,6,8,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHKWIJFVUHKCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)N)C2=NC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341482 | |
Record name | 5,5'-Diamino-3,3'-bis-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22819-10-9 | |
Record name | 5,5'-Diamino-3,3'-bis-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,1'H-(3,3')BI((1,2,4)TRIAZOLYL)-5,5'-DIAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The research article focuses on modifying the properties of energetic materials using bis-1,2,4-triazole derivatives. How does the structure of 5-(3-amino-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-3-amine relate to the ligands discussed, and what insights can we gain for potential applications in energetic materials?
A1: 5-(3-amino-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-3-amine, like the compounds studied in the paper, is a bis-1,2,4-triazole derivative. It possesses two linked 1,2,4-triazole rings, each with an amine (NH2) group. The research demonstrates that modifying the substituents on these rings (e.g., changing NH2 to NO2 or NHNO2) directly impacts the density, thermal stability, and sensitivity of the resulting metal complexes [].
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